7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione
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Overview
Description
7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione is a complex organic compound with a molecular formula of C23H24ClN5O4S. This compound is notable for its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the purine core: This step involves the construction of the purine ring system, which can be achieved through cyclization reactions.
Introduction of the chlorophenoxy group: This is usually done via nucleophilic substitution reactions where a chlorophenol derivative reacts with an appropriate electrophile.
Attachment of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the purine core, often through an alkylation reaction.
Incorporation of the morpholin-4-ylethylsulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-[(2-phenylethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O5S/c1-25-18-17(19(29)24-20(25)30)27(12-15(28)13-32-16-4-2-14(22)3-5-16)21(23-18)33-11-8-26-6-9-31-10-7-26/h2-5,15,28H,6-13H2,1H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHHMWZTCJDBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCOCC3)CC(COC4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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